4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine is used extensively in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and tert-butyl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the fluorine atom and amine group.
4-[4-(tert-Butyl)phenoxy]-3-(trifluoromethyl)phenylamine: Contains a trifluoromethyl group instead of a fluorine atom.
Uniqueness
4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a tert-butyl group enhances its stability and binding affinity in biochemical applications .
Properties
IUPAC Name |
4-(3-tert-butylphenoxy)-3-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-16(2,3)11-5-4-6-13(9-11)19-15-8-7-12(18)10-14(15)17/h4-10H,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSFPHFWKHCVMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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